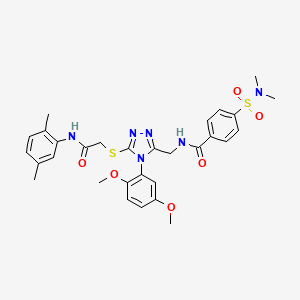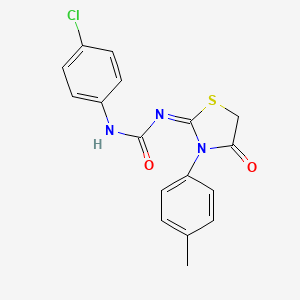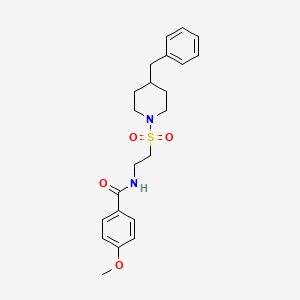
Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride” is a chemical compound with the CAS Number: 42718-20-7 . It has a molecular weight of 280.55 and its molecular formula is C9H11BrClNO2 . It is a solid substance and its IUPAC name is methyl amino (4-bromophenyl)acetate hydrochloride .
Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride” is a solid substance . It has a melting point of 205-208°C .Wissenschaftliche Forschungsanwendungen
Metabolism Studies
- The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, in rats was studied to identify urinary metabolites. The findings suggested two metabolic pathways for 2C-B, involving deamination and subsequent reduction or oxidation, and another involving desmethylation and acetylation of the amino group (Kanamori et al., 2002).
Synthesis and Pharmacological Screening
- A study focused on the synthesis of various compounds starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate, leading to thiosemicarbazides, triazoles, and Schiff bases with significant antihypertensive α-blocking activity and low toxicity (Abdel-Wahab et al., 2008).
Antimicrobial Agent Synthesis
- The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents were conducted. This included the transformation of 2-(4-bromo phenyl) methyl cyanide into various compounds and their evaluation for antimicrobial activity (Doraswamy & Ramana, 2013).
Anticonvulsant Activity Study
- Research on the anticonvulsant activity and structure-activity relationships of sodium channel-blocking 3-aminopyrroles. One compound, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, showed significant activity in rats, suggesting its potential as an anticonvulsant agent (Unverferth et al., 1998).
Antioxidant Activity Research
- A compound synthesized from methyl 3-{[2-(dimethylamino)propyl]amino}acrylate and α-chloro-3-bromobenzylisocyanate showed high inhibitory activity against superoxide generation in rat mitochondria, indicating potential antioxidant applications (Kushnir et al., 2015).
Biological Screening of Aryloxyacetic Acid Analogs
- Synthesis and biological screening of aryloxyacetic acid analogs for antimicrobial activity. Some peptide derivatives showed potent bioactivity against various pathogens, indicating their potential in antimicrobial applications (Dahiya et al., 2008).
Synthesis Optimization for Pharmaceutical Applications
- An optimized synthesis method for methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride was developed, showcasing its application in pharmaceutical manufacturing processes (Wang Guo-hua, 2008).
Drug Intermediate Experiment Design
- A drug intermediate experiment for an undergraduate course was conducted using methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate, demonstrating its application in educational settings (Min, 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
methyl 2-amino-2-(4-bromophenyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBFDIDFULVKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride | |
CAS RN |
42718-20-7 |
Source


|
| Record name | methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Ethylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2661957.png)
![3-(4-Chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2661959.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2661963.png)






methanone oxime](/img/structure/B2661972.png)

![2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride](/img/structure/B2661977.png)
